molecular formula C24H27NO5 B1613667 Ethyl 2-(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate CAS No. 898757-66-9

Ethyl 2-(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate

Cat. No.: B1613667
CAS No.: 898757-66-9
M. Wt: 409.5 g/mol
InChI Key: SHCXJWVGGXXFRN-UHFFFAOYSA-N
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Description

2-Carboethoxy-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is a complex organic compound with the molecular formula C24H27NO5. This compound is characterized by its unique spiro structure, which includes a benzophenone core and a spirocyclic moiety. It is primarily used in research and development settings due to its specialized structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboethoxy-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzophenone Core: This involves the reaction of benzoyl chloride with an appropriate phenol derivative under Friedel-Crafts acylation conditions.

    Introduction of the Spirocyclic Moiety: The spirocyclic structure is introduced through a nucleophilic substitution reaction, where the benzophenone core reacts with a spirocyclic amine derivative.

    Esterification: The final step involves the esterification of the resulting compound with ethyl chloroformate to form the carboethoxy group.

Industrial Production Methods

Industrial production of this compound is not common due to its specialized applications. when produced, it follows similar synthetic routes as described above, with optimization for scale-up and yield improvement.

Chemical Reactions Analysis

Types of Reactions

2-Carboethoxy-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic derivatives.

Scientific Research Applications

2-Carboethoxy-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Carboethoxy-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-Carboethoxy-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone analogs: Compounds with similar spirocyclic structures but different substituents.

    Benzophenone derivatives: Compounds with variations in the benzophenone core.

Uniqueness

2-Carboethoxy-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications.

Properties

IUPAC Name

ethyl 2-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-2-28-23(27)21-6-4-3-5-20(21)22(26)19-9-7-18(8-10-19)17-25-13-11-24(12-14-25)29-15-16-30-24/h3-10H,2,11-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCXJWVGGXXFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642849
Record name Ethyl 2-{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-66-9
Record name Ethyl 2-{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate
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Ethyl 2-(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate
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Ethyl 2-(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate
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Ethyl 2-(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate
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Ethyl 2-(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate
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Ethyl 2-(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate

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